5-Methyl-3-phenyl-pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-phenyl-pyrrolidin-3-ol is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by a methyl group at the 5-position and a phenyl group at the 3-position of the pyrrolidine ring, along with a hydroxyl group at the 3-position. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-phenylpropanoic acid with methylamine followed by cyclization can yield the desired pyrrolidine derivative. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of a fully saturated pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-Methyl-3-phenyl-pyrrolidin-3-one, while reduction can produce 5-Methyl-3-phenyl-pyrrolidine.
Scientific Research Applications
5-Methyl-3-phenyl-pyrrolidin-3-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme mechanisms and receptor binding.
Medicine: Pyrrolidine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 3-position can form hydrogen bonds with active site residues, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpyrrolidine: Lacks the hydroxyl and methyl groups, making it less polar and potentially less reactive.
5-Methylpyrrolidine: Lacks the phenyl group, which may reduce its ability to interact with hydrophobic pockets in proteins.
3-Hydroxy-5-methylpyrrolidine: Similar structure but lacks the phenyl group, affecting its overall hydrophobicity and binding properties.
Uniqueness
5-Methyl-3-phenyl-pyrrolidin-3-ol is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-methyl-3-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-9-7-11(13,8-12-9)10-5-3-2-4-6-10/h2-6,9,12-13H,7-8H2,1H3 |
InChI Key |
WDUGJEKIHPMTOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.